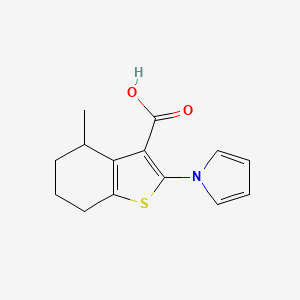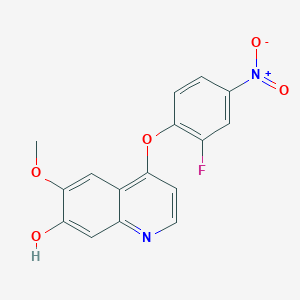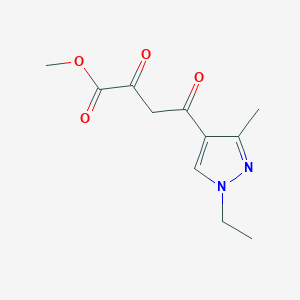![molecular formula C19H21N3O2S2 B2505183 2-(isopropylthio)-5-(5-methylthiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627046-50-8](/img/structure/B2505183.png)
2-(isopropylthio)-5-(5-methylthiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-(isopropylthio)-5-(5-methylthiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione" is a heterocyclic organic molecule that contains both sulfur and nitrogen atoms within its structure. This complex structure allows the compound to engage in a variety of chemical reactions, making it valuable in multiple scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound can involve multiple steps, typically starting with the formation of the quinoline backbone. This is often achieved through a Povarov reaction, which involves the reaction of an aniline with an aldehyde and an alkene. Subsequent steps introduce the isopropylthio and methylthiophenyl groups. The process generally requires specific conditions such as temperature control, the presence of catalysts, and the use of protective groups to prevent unwanted reactions.
Industrial Production Methods: For large-scale production, industrial methods may utilize automated flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts such as Lewis acids can be employed to speed up the reactions, and purification steps like crystallization or chromatography are used to isolate the final product.
化学反应分析
Types of Reactions: This compound is reactive in several types of chemical reactions including:
Oxidation: Can be oxidized to form sulfoxides and sulfones.
Reduction: The ketone groups can be reduced to alcohols.
Substitution: Functional groups on the quinoline ring can undergo nucleophilic or electrophilic substitution.
Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions include derivatives with altered oxidation states or substitution patterns, which can influence the compound's properties and applications.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its varied reactive sites allow for the development of new materials and catalysts.
Biology and Medicine: In biological and medical research, this compound can be explored for its potential pharmacological properties, such as anticancer, antimicrobial, or anti-inflammatory activities. Its unique structure may interact with specific enzymes or receptors.
Industry: In industrial applications, the compound might be used in the development of dyes, pigments, or as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism by which this compound exerts its effects depends largely on its chemical structure and the environment in which it is used. In biological systems, it may target specific enzymes or receptors, initiating a cascade of molecular events that lead to a therapeutic effect. The isopropylthio and methylthiophenyl groups may enhance its binding affinity and selectivity towards these targets.
相似化合物的比较
Comparison with Other Similar Compounds: Compared to similar compounds, this compound's unique combination of functional groups and heterocyclic structure makes it particularly versatile. For example, while many quinoline derivatives are known for their antimicrobial properties, the presence of the isopropylthio and methylthiophenyl groups might confer additional biological activities or improve its pharmacokinetic properties.
List of Similar Compounds
2-(methylthio)-5-(5-methylthiophen-2-yl)-quinoline
2-(ethylthio)-5-(5-methylthiophen-2-yl)-quinoline
2-(isopropylthio)-5-phenylquinoline
2-(isopropylthio)-5-(5-bromothiophen-2-yl)-quinoline
This detailed exploration highlights the versatility and potential of "2-(isopropylthio)-5-(5-methylthiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione" across various fields, reflecting its significance in scientific research and industrial applications.
属性
IUPAC Name |
5-(5-methylthiophen-2-yl)-2-propan-2-ylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S2/c1-9(2)25-19-21-17-16(18(24)22-19)15(13-8-7-10(3)26-13)14-11(20-17)5-4-6-12(14)23/h7-9,15H,4-6H2,1-3H3,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZYBMMNSXZFDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-ethoxyphenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2505104.png)
![8-(azepane-1-sulfonyl)-2-benzyl-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2505106.png)
![2h,4h,5h,7h-Pyrano[3,4-c]pyrazole hydrochloride](/img/structure/B2505107.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2505108.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2505109.png)
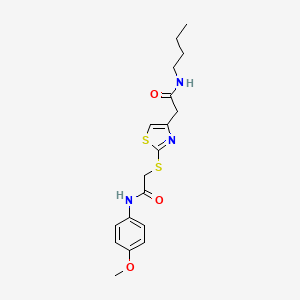
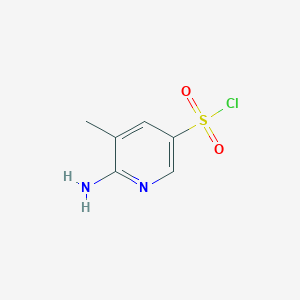
![2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N'-[2-(4-chlorophenoxy)ethanimidoyl]acetohydrazide](/img/structure/B2505112.png)
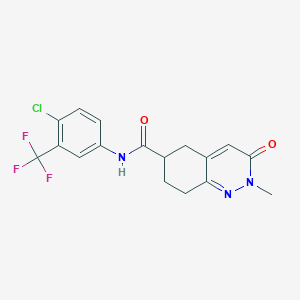
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dichlorobenzamide](/img/structure/B2505116.png)
